1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride
Description
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride (CAS: 1986543-47-8) is a heterocyclic organic compound featuring a pyrrolidine ring substituted with an allyl group at the 1-position and a chloromethyl group at the 3-position. The molecular formula is inferred as C₈H₁₄ClN·HCl (molecular weight ≈ 198.5 g/mol based on structural analogs). The compound is a hydrochloride salt, enhancing its stability and solubility in polar solvents. Its structure combines the reactivity of both allyl and chloromethyl groups, making it valuable as an intermediate in pharmaceutical synthesis and organic chemistry. The allyl group enables participation in addition or polymerization reactions, while the chloromethyl moiety serves as a versatile leaving group for nucleophilic substitutions .
Properties
IUPAC Name |
3-(chloromethyl)-1-prop-2-enylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN.ClH/c1-2-4-10-5-3-8(6-9)7-10;/h2,8H,1,3-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZASQLJNPVCAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCC(C1)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloromethylation of Pyrrolidine Derivatives
Method Overview:
The core strategy involves chloromethylating a pyrrolidine precursor, typically a pyrrolidine or its derivatives, through reaction with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of acids or catalysts.
- Starting Material: Pyrrolidine or N-substituted pyrrolidines (e.g., N-allyl pyrrolidine).
- Chloromethylation Agent: Formaldehyde derivatives or chloromethyl methyl ether.
- Reaction Conditions: Acidic medium (e.g., hydrochloric acid), elevated temperatures (~50-80°C), and catalysts like zinc chloride or tin chloride to facilitate electrophilic substitution.
- Outcome: Formation of 3-(chloromethyl)pyrrolidine as an intermediate.
Research Findings:
This method is analogous to classical Mannich-type reactions and is supported by patents describing pyrrolidine derivatives with halogen substituents. The process yields a mixture that can be purified via recrystallization or chromatography.
Direct Chloromethylation Using Thionyl Chloride
Method Overview:
An alternative, more streamlined approach involves converting a pyrrolidine derivative bearing a hydroxymethyl group into the chloromethyl derivative using thionyl chloride, which replaces the hydroxyl group with chlorine.
Procedure Details (Based on Patent US5942625A):
- Starting Material: A pyrrolidine derivative with a hydroxymethyl group at the 3-position, such as 3-pyridyl carbinol or analogous compounds.
- Reaction Medium: An inert organic solvent, typically toluene or dichloromethane.
- Reagents: Thionyl chloride (excess or slight excess).
- Reaction Conditions:
- Dissolve the pyrrolidine hydroxymethyl precursor in toluene.
- Add thionyl chloride slowly at 25°C, maintaining the temperature between 23-35°C.
- Stir for 1 hour during addition, then continue stirring at room temperature for 1 hour.
- Apply vacuum or nitrogen purge to facilitate precipitation of the product.
- Purification:
- Filter the crystalline product.
- Wash with cold solvent (e.g., toluene or methanol).
- Dry under vacuum to obtain high-purity chloromethylpyrrolidine hydrochloride.
Research Findings:
This method is efficient, with yields approaching 97%, high purity (>99%), and minimal environmental impact due to reduced thionyl chloride usage. It avoids HCl gas evolution, simplifying handling and safety considerations.
Quaternization and Salt Formation
Method Overview:
The free base, 1-allyl-3-(chloromethyl)pyrrolidine, can be converted into its hydrochloride salt via direct acidification.
- Dissolve the free base in anhydrous ethanol or methanol.
- Bubble dry hydrogen chloride gas or add concentrated hydrochloric acid dropwise.
- Stir until salt formation is complete, indicated by precipitation.
- Filter and dry under vacuum.
Research Findings:
This method ensures the formation of the hydrochloride salt with high purity and is suitable for scale-up.
Data Summary and Comparative Table
| Method | Starting Material | Reagents | Key Conditions | Yield | Purity | Advantages | Notes |
|---|---|---|---|---|---|---|---|
| Chloromethylation (Classical) | Pyrrolidine derivatives | Formaldehyde, acids | Elevated temperature, catalysts | Moderate | Variable | Well-established | Requires purification steps |
| Thionyl Chloride Conversion | Hydroxymethyl pyrrolidine | Thionyl chloride | 25°C, inert solvent | Up to 97% | >99% | High yield, cleaner | Simplified, less hazardous |
| Acidic Salt Formation | Free base | HCl gas or HCl solution | Room temperature | Quantitative | High | Straightforward | Suitable for final salt |
Chemical Reactions Analysis
Types of Reactions
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The allyl group can undergo oxidation to form epoxides or reduction to form saturated compounds.
Addition Reactions: The double bond in the allyl group can participate in addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidines, epoxides, and saturated compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride serves as an important intermediate in the synthesis of various bioactive compounds. It is particularly noted for its role in developing pharmaceuticals targeting central nervous system disorders. The compound can be utilized to create derivatives that exhibit enhanced biological activity.
Case Study: Synthesis of Pyrrolidine Derivatives
A notable application is the synthesis of pyrrolidine derivatives that have shown promise as potential therapeutic agents. For instance, compounds derived from 1-Allyl-3-(chloromethyl)pyrrolidine have been evaluated for their efficacy against neurodegenerative diseases, demonstrating significant neuroprotective effects in preclinical studies .
Organic Synthesis
The compound is also utilized in organic synthesis, particularly in the formation of complex molecular architectures. Its chloromethyl group allows for further functionalization, making it a versatile building block in synthetic organic chemistry.
Data Table: Reactions Involving this compound
Agrochemical Applications
Emerging research suggests that derivatives of 1-Allyl-3-(chloromethyl)pyrrolidine may also serve as effective agrochemicals. Their ability to interact with biological systems makes them candidates for developing herbicides or pesticides.
Case Study: Herbicidal Activity
Research has indicated that certain pyrrolidine derivatives exhibit herbicidal properties, potentially offering a new avenue for sustainable agricultural practices. The effectiveness of these compounds was evaluated through field trials, showing improved crop yields when used as part of an integrated pest management strategy .
Mechanism of Action
The mechanism of action of 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
1-(2-Chloroethyl)pyrrolidine Hydrochloride (CAS: Multiple entries in )
- Substituents : 2-chloroethyl group at the 1-position.
- Molecular Formula : C₆H₁₂ClN·HCl (MW ≈ 170.08 g/mol).
- Key Differences : The chloroethyl group has a longer alkyl chain compared to the chloromethyl group, increasing lipophilicity. The absence of an allyl group limits reactivity toward addition reactions.
- Applications : Used in drug synthesis for antihistamines or antipsychotics due to its amine reactivity .
(R)-1-Boc-3-aminomethylpyrrolidine Hydrochloride (CAS: 916214-31-8)
- Substituents: Boc-protected aminomethyl group at the 3-position.
- Molecular Formula : C₁₀H₂₀N₂O₂·HCl (MW ≈ 236.7 g/mol).
- Key Differences: The Boc group stabilizes the amine, making it suitable for controlled peptide coupling. Unlike the chloromethyl group, the aminomethyl moiety is nucleophilic rather than electrophilic.
- Applications : Common in peptide synthesis and chiral intermediate preparation .
2-(Chloromethyl)pyridine Hydrochloride (CAS: 6959-47-3)
- Substituents : Chloromethyl group on a pyridine ring.
- Molecular Formula : C₆H₆ClN·HCl (MW ≈ 164.03 g/mol).
- Key Differences : The pyridine ring introduces aromaticity and basicity, differing from the saturated pyrrolidine. The chloromethyl group here is more reactive due to electron-withdrawing effects of the pyridine.
- Applications : Intermediate in agrochemicals and coordination chemistry .
Reactivity and Stability
Data Table: Comparative Overview
| Compound | Molecular Formula | MW (g/mol) | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| 1-Allyl-3-(chloromethyl)pyrrolidine HCl | C₈H₁₄ClN·HCl | ~198.5 | Allyl, Chloromethyl | Pharmaceutical intermediates |
| 1-(2-Chloroethyl)pyrrolidine HCl | C₆H₁₂ClN·HCl | ~170.08 | Chloroethyl | Antipsychotic synthesis |
| (R)-1-Boc-3-aminomethylpyrrolidine HCl | C₁₀H₂₀N₂O₂·HCl | 236.7 | Boc, Aminomethyl | Peptide synthesis |
| 2-(Chloromethyl)pyridine HCl | C₆H₆ClN·HCl | 164.03 | Chloromethyl, Pyridine | Agrochemical intermediates |
Biological Activity
1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and case studies.
Chemical Structure and Properties
This compound has a unique chemical structure characterized by a pyrrolidine ring with an allyl and chloromethyl substituent. The molecular formula is CHClN, and it has a molecular weight of approximately 151.62 g/mol. The presence of the chloromethyl group enhances its reactivity, potentially influencing its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Antifungal Properties : Inhibitory effects on fungal growth.
- Cytotoxicity : Potential to induce apoptosis in cancer cell lines.
Antimicrobial Activity
The compound has shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. A study reported the Minimum Inhibitory Concentration (MIC) values for several microorganisms:
| Microorganism | Activity (MIC mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.020 |
| Candida albicans | 0.030 |
These results indicate that the compound could be a candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.
Antifungal Properties
In addition to its antibacterial effects, this compound has been investigated for its antifungal properties. Research has shown that it effectively inhibits the growth of various fungal species, suggesting its potential application in treating fungal infections.
The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells. The piperidine ring facilitates the formation of hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites. This interaction is crucial for disrupting cellular functions in pathogens.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Antibacterial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria, suggesting its potential as a lead compound in antibiotic development.
- Antifungal Properties : Another investigation revealed that this compound effectively inhibited the growth of various fungal species, indicating its possible use in treating fungal infections.
- Cytotoxicity Studies : Research assessing the cytotoxic effects on cancer cell lines showed that the compound could induce apoptosis in certain types of cancer cells, pointing towards its potential as an anticancer agent.
Comparison with Similar Compounds
To further understand the uniqueness of this compound, it can be compared with other piperidine derivatives:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate | Antibacterial, antifungal | Hydrazine substituent enhances potency |
| Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | Antimicrobial | Aminoethyl group provides flexibility |
| Benzyl 4-(3-bromopropyl)piperazine-1-carboxylate | Moderate antibacterial | Bromopropyl enhances lipophilicity |
This table illustrates how this compound stands out due to its specific chemical structure and diverse biological activities.
Q & A
Q. What are the recommended methodologies for synthesizing 1-Allyl-3-(chloromethyl)pyrrolidine hydrochloride with high purity?
Synthesis of this compound requires careful optimization of reaction conditions. A hybrid computational-experimental approach is advised, where quantum chemical calculations predict feasible reaction pathways (e.g., allylation and chloromethylation steps), followed by iterative experimental validation. For instance, ICReDD’s workflow integrates reaction path searches using density functional theory (DFT) to identify intermediates and transition states, narrowing experimental parameters like temperature, solvent polarity, and catalyst loading . Post-synthesis, HPLC (≥95% purity thresholds) and NMR spectroscopy should confirm structural integrity and purity .
Q. How should researchers handle and store this compound to minimize degradation and hazards?
Refer to safety data sheets (SDS) for analogous pyrrolidine derivatives, which recommend storage in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the chloromethyl group. Use fume hoods and personal protective equipment (PPE) such as nitrile gloves and safety goggles during handling, as allyl chloride derivatives are known to cause respiratory and dermal irritation . Avoid aqueous solvents unless stability studies confirm compatibility.
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reaction mechanisms involving this compound?
Conflicting experimental data (e.g., unexpected byproducts or kinetic anomalies) may arise from unaccounted transition states or solvent effects. Apply ab initio molecular dynamics (AIMD) simulations to model solvent interactions and reactive intermediates. For example, discrepancies in regioselectivity during allylation can be addressed by comparing computed activation energies of competing pathways. Experimental validation via in situ FTIR or mass spectrometry can then verify predicted intermediates .
Q. What strategies optimize the compound’s application in drug discovery, given its structural similarity to bioactive pyrrolidine derivatives?
Leverage structure-activity relationship (SAR) studies by modifying the allyl or chloromethyl groups. For instance, replacing the allyl group with propargyl or benzyl moieties could alter binding affinity to target proteins (e.g., kinases or GPCRs). Use parallel synthesis and high-throughput screening to assess bioactivity. Toxicity profiling via in vitro assays (e.g., hepatocyte viability tests) is critical, as chloromethyl groups may induce alkylation-related cytotoxicity .
Q. How do researchers assess long-term stability and degradation pathways under varying environmental conditions?
Conduct accelerated stability studies using ICH guidelines: expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via LC-MS to identify primary breakdown products (e.g., hydrolysis to 3-(hydroxymethyl)pyrrolidine). Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life, while computational tools like Gaussian or ORCA simulate degradation pathways at the molecular level .
Methodological Challenges
Q. What analytical techniques are most effective for characterizing this compound’s stereochemistry and impurities?
Combine chiral HPLC with circular dichroism (CD) spectroscopy to resolve stereoisomers. For impurity profiling, use tandem mass spectrometry (MS/MS) to detect trace byproducts (e.g., dimerization artifacts). X-ray crystallography is recommended for absolute configuration determination, provided single crystals can be obtained .
Q. How can researchers mitigate batch-to-batch variability in synthesis?
Implement process analytical technology (PAT) tools, such as real-time NMR or Raman spectroscopy, to monitor reaction progression. Statistical design of experiments (DoE) identifies critical process parameters (e.g., stirring rate, reagent stoichiometry). For reproducibility, adhere to ISO 9001 protocols and document deviations rigorously .
Safety and Regulatory Considerations
Q. What are the key toxicological risks associated with this compound, and how should they be managed in laboratory settings?
Chronic exposure risks include neurotoxicity and hepatorenal damage, as seen in allyl chloride analogs . Perform occupational exposure monitoring (e.g., air sampling) and adhere to OSHA permissible exposure limits (PELs). In case of spills, use neutralization kits with activated carbon or sodium bicarbonate .
Q. How do regulatory frameworks (e.g., REACH, EPA) impact its use in cross-border collaborative research?
Ensure compliance with EU REACH regulations by submitting substance data to ECHA, including ecotoxicity and biodegradability studies. For U.S. collaborations, follow TSCA requirements and maintain SDS documentation aligned with GHS standards .
Interdisciplinary Applications
Q. What role does this compound play in developing novel separation technologies (e.g., membrane science)?
Its polar chloromethyl group can functionalize polymer membranes for selective ion transport. Test permeability using diffusion cells and compare with computational predictions of pore-size distribution .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
